molecular formula C15H12N2O2S B11566727 2-{3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol

2-{3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol

Cat. No.: B11566727
M. Wt: 284.3 g/mol
InChI Key: HDAYKIBMRMKDNC-VOTSOKGWSA-N
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Description

2-{3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol: is a complex organic compound that features a phenol group, an oxadiazole ring, and a thiophene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-{3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol typically involves the following steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Thiophene Moiety: The thiophene ring can be introduced via a Heck reaction, where a halogenated thiophene derivative reacts with a vinyl group in the presence of a palladium catalyst.

    Attachment of the Phenol Group: The phenol group can be introduced through a nucleophilic substitution reaction.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The phenol group can undergo oxidation to form quinones.

    Reduction: The oxadiazole ring can be reduced under specific conditions to yield amines.

    Substitution: The thiophene ring can participate in electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or hydrogen peroxide in acidic conditions.

    Reduction: Lithium aluminum hydride or catalytic hydrogenation.

    Substitution: Halogenating agents like bromine or chlorine in the presence of a Lewis acid catalyst.

Major Products:

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Halogenated thiophenes.

Scientific Research Applications

Chemistry:

    Organic Electronics: The compound’s conjugated system makes it suitable for use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

    Catalysis: It can act as a ligand in transition metal catalysis.

Biology and Medicine:

    Antimicrobial Agents: The oxadiazole ring is known for its antimicrobial properties.

    Drug Development: Potential use in the development of drugs targeting specific enzymes or receptors.

Industry:

    Materials Science: Used in the synthesis of advanced materials with specific electronic properties.

    Sensors: Can be used in the development of chemical sensors due to its unique electronic properties.

Mechanism of Action

The mechanism of action of 2-{3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol involves its interaction with specific molecular targets. The phenol group can form hydrogen bonds with biological molecules, while the oxadiazole ring can interact with enzymes or receptors. The thiophene moiety contributes to the compound’s electronic properties, facilitating its role in electronic applications.

Comparison with Similar Compounds

Uniqueness: 2-{3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl}phenol is unique due to its combination of a phenol group, an oxadiazole ring, and a thiophene moiety, which imparts distinct electronic and chemical properties. This makes it particularly valuable in applications requiring specific electronic characteristics and biological interactions.

Properties

Molecular Formula

C15H12N2O2S

Molecular Weight

284.3 g/mol

IUPAC Name

2-[3-[(E)-2-(3-methylthiophen-2-yl)ethenyl]-1,2,4-oxadiazol-5-yl]phenol

InChI

InChI=1S/C15H12N2O2S/c1-10-8-9-20-13(10)6-7-14-16-15(19-17-14)11-4-2-3-5-12(11)18/h2-9,18H,1H3/b7-6+

InChI Key

HDAYKIBMRMKDNC-VOTSOKGWSA-N

Isomeric SMILES

CC1=C(SC=C1)/C=C/C2=NOC(=N2)C3=CC=CC=C3O

Canonical SMILES

CC1=C(SC=C1)C=CC2=NOC(=N2)C3=CC=CC=C3O

Origin of Product

United States

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